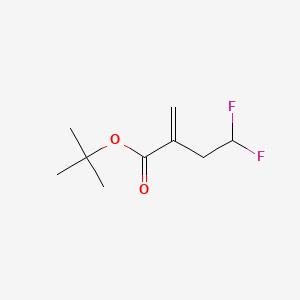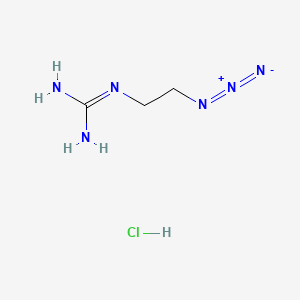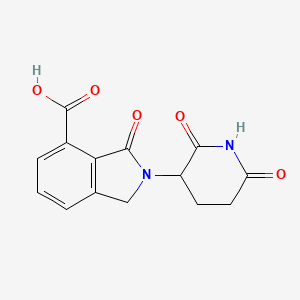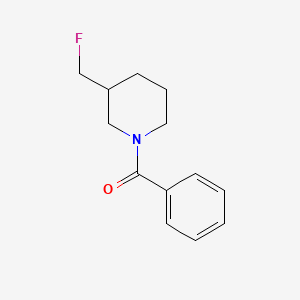
tert-butyl 4,4-difluoro-2-methylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4-difluoro-2-methylidenebutanoate, commonly known as t-butyl difluoroacetate (TBDF), is a fluorinated organic compound used as a reagent in organic synthesis. TBDF is a versatile reagent, as it can be used to synthesize a variety of compounds, including fluorinated derivatives, alcohols, and amines. TBDF is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is a versatile reagent, as it can be used to synthesize a variety of compounds. tert-butyl 4,4-difluoro-2-methylidenebutanoate is a nucleophilic reagent, meaning that it reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. The reaction of tert-butyl 4,4-difluoro-2-methylidenebutanoate with carbonyl compounds is catalyzed by a strong acid, such as sulfuric acid, and proceeds through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
tert-butyl 4,4-difluoro-2-methylidenebutanoate is a relatively non-toxic reagent, and its use in organic synthesis has been found to be safe and effective. tert-butyl 4,4-difluoro-2-methylidenebutanoate has been shown to have no adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is a versatile reagent that is widely used in organic synthesis. tert-butyl 4,4-difluoro-2-methylidenebutanoate is relatively non-toxic, and its use in laboratory experiments is safe and effective. The major advantage of tert-butyl 4,4-difluoro-2-methylidenebutanoate is that it can be used to synthesize a variety of compounds, including fluorinated derivatives, alcohols, and amines. However, tert-butyl 4,4-difluoro-2-methylidenebutanoate is a strong acid, and its use in laboratory experiments must be carefully monitored to ensure safety.
Orientations Futures
Tert-butyl 4,4-difluoro-2-methylidenebutanoate has a wide range of applications in organic synthesis, and its use in laboratory experiments is safe and effective. Future research should focus on exploring the potential applications of tert-butyl 4,4-difluoro-2-methylidenebutanoate in the synthesis of fluorinated compounds and other specialty chemicals. Additionally, further research should be conducted to investigate the potential health and environmental risks associated with the use of tert-butyl 4,4-difluoro-2-methylidenebutanoate. Finally, research should focus on developing more efficient and cost-effective methods for synthesizing tert-butyl 4,4-difluoro-2-methylidenebutanoate.
Méthodes De Synthèse
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is synthesized by the reaction of tert-butyl alcohol and difluoroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at a temperature of 80-100°C. The reaction produces the desired product in high yields.
Applications De Recherche Scientifique
Tert-butyl 4,4-difluoro-2-methylidenebutanoate has been used extensively in scientific research, particularly in the synthesis of fluorinated compounds. tert-butyl 4,4-difluoro-2-methylidenebutanoate is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. tert-butyl 4,4-difluoro-2-methylidenebutanoate is a popular reagent for the synthesis of fluorinated compounds due to its high reactivity and low toxicity. tert-butyl 4,4-difluoro-2-methylidenebutanoate has been used in the synthesis of a variety of compounds, including fluorinated derivatives, alcohols, and amines.
Propriétés
IUPAC Name |
tert-butyl 4,4-difluoro-2-methylidenebutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-6(5-7(10)11)8(12)13-9(2,3)4/h7H,1,5H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPKBRZYPODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B6610038.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)
![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)



![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)
